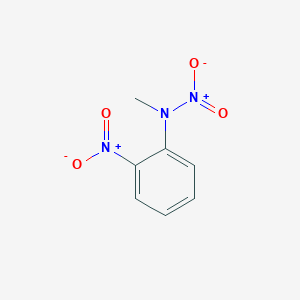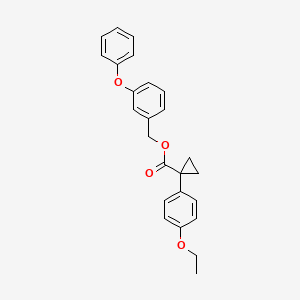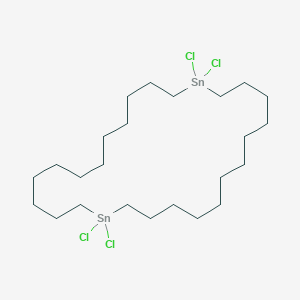
1,14-Distannacyclohexacosane, 1,1,14,14-tetrachloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,14-Distannacyclohexacosane, 1,1,14,14-tetrachloro- is a chemical compound with the molecular formula C26H52Cl4Sn2. This compound is part of the organotin family, which is known for its diverse applications in various fields, including chemistry, biology, and industry. The presence of tin atoms in its structure makes it unique and valuable for specific chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,14-Distannacyclohexacosane, 1,1,14,14-tetrachloro- typically involves the reaction of organotin precursors with chlorinating agents. One common method includes the reaction of hexachloroacetone with triethyl phosphite to form an enol phosphate intermediate, which then reacts with sodium trifluoroethoxide/trifluoroethanol in the presence of cyclic 1,3-dienes . This method ensures the selective formation of the tetrachloro-substituted product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
1,14-Distannacyclohexacosane, 1,1,14,14-tetrachloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other related products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various organotin compounds, tin oxides, and substituted derivatives of the original compound .
Scientific Research Applications
1,14-Distannacyclohexacosane, 1,1,14,14-tetrachloro- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials
Mechanism of Action
The mechanism of action of 1,14-Distannacyclohexacosane, 1,1,14,14-tetrachloro- involves its interaction with molecular targets, such as enzymes and receptors. The tin atoms in the compound can form coordination complexes with various biomolecules, leading to changes in their activity and function. This interaction can affect cellular pathways and processes, making the compound valuable for research in biochemistry and pharmacology .
Comparison with Similar Compounds
Similar Compounds
Hexachloroacetone: Used as a precursor in the synthesis of tetrachloro-substituted compounds.
1,1,2,2-Tetrachloroethane: An industrial solvent with similar chlorinated structure.
Uniqueness
1,14-Distannacyclohexacosane, 1,1,14,14-tetrachloro- is unique due to its organotin structure, which imparts specific reactivity and applications not found in other chlorinated compounds. Its ability to form stable complexes with biomolecules and its diverse reactivity make it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
105162-89-8 |
|---|---|
Molecular Formula |
C24H48Cl4Sn2 |
Molecular Weight |
715.9 g/mol |
IUPAC Name |
1,1,14,14-tetrachloro-1,14-distannacyclohexacosane |
InChI |
InChI=1S/2C12H24.4ClH.2Sn/c2*1-3-5-7-9-11-12-10-8-6-4-2;;;;;;/h2*1-12H2;4*1H;;/q;;;;;;2*+2/p-4 |
InChI Key |
SUDPRLGLHOELHN-UHFFFAOYSA-J |
Canonical SMILES |
C1CCCCCC[Sn](CCCCCCCCCCCC[Sn](CCCCC1)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[2-(Dimethylamino)-2-oxoethoxy]amino}pyridin-1-ium chloride](/img/structure/B14344231.png)
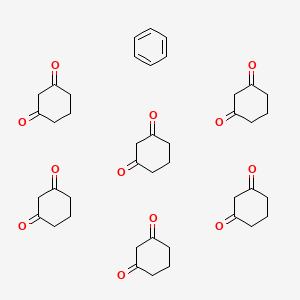
![4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14344249.png)
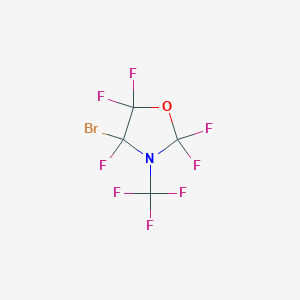
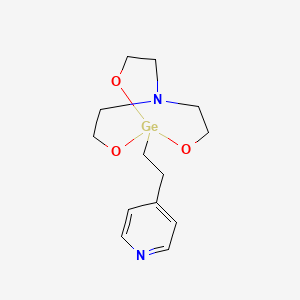
![1-[4-(Hexyloxy)phenyl]pentan-1-one](/img/structure/B14344260.png)
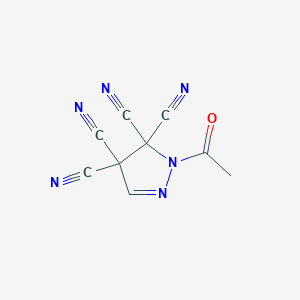
![1-Octyl-3-[6-(octylcarbamoylamino)hexa-2,4-diynyl]urea](/img/structure/B14344273.png)
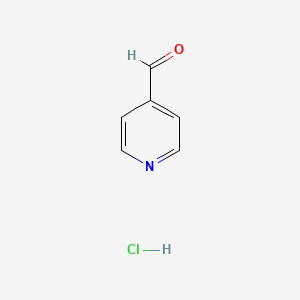
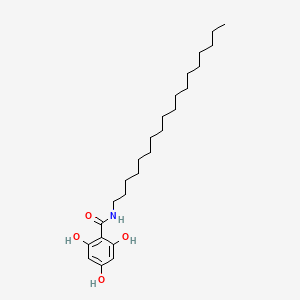
![Trimethyl[(3-pentadecylcyclohex-1-EN-1-YL)oxy]silane](/img/structure/B14344289.png)
